3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
Brand Name: Vulcanchem
CAS No.: 53573-82-3
VCID: VC21152224
InChI: InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1
SMILES: CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
Molecular Formula: C28H38O5
Molecular Weight: 454.6 g/mol

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene

CAS No.: 53573-82-3

Cat. No.: VC21152224

Molecular Formula: C28H38O5

Molecular Weight: 454.6 g/mol

* For research use only. Not for human or veterinary use.

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene - 53573-82-3

Specification

CAS No. 53573-82-3
Molecular Formula C28H38O5
Molecular Weight 454.6 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Standard InChI InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1
Standard InChI Key TZVFNUBGWDFYRL-XIOQBIFOSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
SMILES CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
Canonical SMILES CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6

Introduction

The compound 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic derivative of estratriene, featuring tetrahydropyranyl ether groups at both the 3 and 17β positions and a ketone group at the 6 position. This modification significantly alters its chemical and biological properties compared to its parent compounds.

Synthesis Methods

The synthesis of 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene typically involves several steps:

  • Starting Material Preparation: The synthesis begins with estratriene derivatives, which are then protected at the hydroxyl groups using tetrahydropyranyl (THP) groups.

  • Oxidation: The introduction of a ketone group at the 6 position can be achieved through selective oxidation reactions.

  • Purification: Final purification steps often involve chromatography to isolate the desired compound.

Biological Activity

While specific biological activities of 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene are not well-documented, estratriene derivatives generally exhibit a range of biological effects due to their ability to interact with estrogen receptors. Modifications such as the addition of tetrahydropyranyl ether groups can alter receptor affinity and specificity.

Research Applications

This compound may be used in research related to:

  • Steroid Chemistry: As a model for studying the effects of modifying steroid structures on biological activity.

  • Pharmacology: Investigating its potential as a lead compound for developing new therapeutic agents.

Data Tables

Given the limited availability of specific data on 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene, the following table provides general information on related compounds:

CompoundMolecular FormulaMolecular WeightCAS Number
17β-Estradiol 3-tetrahydropyranyl etherC23H32O3356.5 g/mol3589-90-0
(17β)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-oneC28H38O5454.6 g/mol53573-82-3
3-O-Methyl 6-Keto 17β-Estradiol 17-O-TetrahydropyranC24H32O4384.51 g/mol174497-42-8

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